1-ethyl-4-(3-phenylbutanoyl)piperazine
Overview
Description
1-Ethyl-4-(3-phenylbutanoyl)piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
1-ethyl-4-(3-phenylbutanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-ethyl-4-(3-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of glutamate receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
1-ethyl-4-(3-phenylbutanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various neurological disorders. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. This compound also has a short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for 1-ethyl-4-(3-phenylbutanoyl)piperazine research. One potential direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to explore its potential use as a tool compound for studying the role of dopamine and serotonin receptors in various neurological disorders. Additionally, further research is needed to optimize the synthesis and purification methods of this compound to improve its solubility and increase its half-life.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antipsychotic, antidepressant, anxiolytic, and analgesic effects make it a versatile compound for studying various neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its synthesis and purification methods.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-17-9-11-18(12-10-17)16(19)13-14(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFAGCODURLLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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